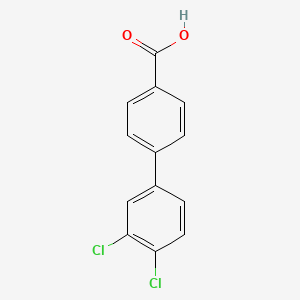

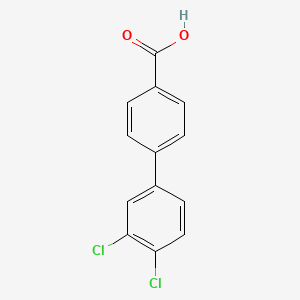

4-(3,4-Dichlorophenyl)benzoic acid

説明

BenchChem offers high-quality 4-(3,4-Dichlorophenyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dichlorophenyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-(3,4-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOOVLWXDVFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374198 | |

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-64-0 | |

| Record name | 4-(3,4-Dichlorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Physical Properties of 4-(3,4-Dichlorophenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative characterized by a benzoic acid moiety substituted with a 3,4-dichlorophenyl group at the 4-position. This compound and its structural analogs are of significant interest in medicinal chemistry and materials science, often serving as crucial building blocks in the synthesis of more complex molecules. The strategic placement of the dichloro-substituted phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can modulate the biological activity and material characteristics of its derivatives.

In the realm of drug discovery, benzoic acid derivatives are integral scaffolds for the development of a wide range of therapeutic agents. The physical properties of these intermediates, including solubility, acidity (pKa), and melting point, are critical parameters that dictate their handling, reactivity in subsequent synthetic steps, and the overall feasibility of a synthetic route. Understanding these properties is paramount for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physical properties of 4-(3,4-Dichlorophenyl)benzoic acid, details the experimental methodologies for their determination, and discusses the scientific rationale behind these techniques.

Physicochemical Properties of 4-(3,4-Dichlorophenyl)benzoic Acid

A summary of the key physical and chemical properties of 4-(3,4-Dichlorophenyl)benzoic acid is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models. For a research and development setting, experimental verification of predicted values is always recommended.

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1] |

| Molecular Weight | 267.11 g/mol | [1] |

| CAS Number | 7111-64-0 | [1] |

| Melting Point | 275-277 °C | Experimental |

| Boiling Point | 428.3 ± 35.0 °C | Predicted |

| Density | 1.397 ± 0.06 g/cm³ | Predicted |

| pKa | 3.96 ± 0.10 | Predicted |

| Solubility | ||

| Water | Sparingly soluble (inferred) | Based on general benzoic acid solubility[2][3] |

| Ethanol | Soluble (inferred) | Based on general benzoic acid solubility[2] |

| DMSO | Soluble (inferred) | Based on solubility of similar compounds[4] |

Experimental Protocols for Physical Property Determination

The following sections detail the standardized methodologies for determining the key physical properties of a solid compound like 4-(3,4-Dichlorophenyl)benzoic acid. The protocols are based on internationally recognized guidelines to ensure data reliability and reproducibility.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range. The method described here follows the principles outlined in the United States Pharmacopeia (USP) <741>.[5][6][7][8][9]

Methodology: Capillary Method (USP <741>)

-

Sample Preparation: A small amount of the dry 4-(3,4-Dichlorophenyl)benzoic acid powder is packed into a capillary tube, which is sealed at one end, to a height of 2-4 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point.

-

Determination: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute when the temperature is approximately 10-15 °C below the expected melting point.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Figure 1: Workflow for Melting Point Determination.

Solubility Determination

Methodology: Flask Method (OECD 105)

-

Sample Preparation: A known amount of 4-(3,4-Dichlorophenyl)benzoic acid is added to a known volume of the solvent (e.g., purified water, ethanol, DMSO) in a flask to create a supersaturated solution.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling: A sample of the clear supernatant is carefully withdrawn.

-

Analysis: The concentration of the dissolved substance in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Figure 2: Workflow for Solubility Determination.

pKa Determination

Rationale: The acid dissociation constant (pKa) is a measure of the acidity of a compound. For a carboxylic acid like 4-(3,4-Dichlorophenyl)benzoic acid, the pKa indicates the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. This property is crucial for predicting the behavior of the compound in different pH environments, such as those found in the human body, and is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The potentiometric titration method described here is a widely accepted and accurate technique for pKa determination, consistent with IUPAC recommendations.[9][12][13][14][15][16][17][18]

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of 4-(3,4-Dichlorophenyl)benzoic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility, to a known concentration (e.g., 0.01 M).

-

Apparatus Setup: A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are placed in the solution. The solution is stirred continuously.

-

Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.

-

pKa Determination: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the inflection point in the first derivative of the titration curve.

Figure 3: Workflow for pKa Determination.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal (typically 165-185 ppm). The aromatic carbons will appear in the range of approximately 120-140 ppm.[20][24]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch from the carboxylic acid dimer at approximately 2500-3300 cm⁻¹. A strong C=O stretching vibration is expected around 1700 cm⁻¹. C-Cl stretching vibrations will be present in the fingerprint region, typically below 800 cm⁻¹.[21]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (267.11 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for M, M+2, and M+4 will be observed.

Safety and Handling

4-(3,4-Dichlorophenyl)benzoic acid should be handled with appropriate safety precautions in a laboratory setting. While a specific GHS classification for this compound is not universally available, related dichlorobenzoic acids are classified with the following hazards:

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[21]

-

Precautionary Statements: Avoid breathing dust. Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.[21]

It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed and up-to-date safety and handling information.[26]

Conclusion

4-(3,4-Dichlorophenyl)benzoic acid is a valuable synthetic intermediate whose physical properties are crucial for its effective use in research and development. This guide has provided a summary of its key physicochemical characteristics, drawing from both predicted and inferred data in the absence of comprehensive experimental values. The detailed, standardized protocols for determining melting point, solubility, and pKa offer a practical framework for researchers to experimentally verify these properties. A thorough understanding and experimental determination of these parameters are essential for the successful application of this compound in the synthesis of novel pharmaceuticals and materials.

References

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

Wikipedia. (2024, November 26). Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(3,4-Dichlorophenyl)benzoic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]- (CAS 37940-65-1). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

USP. (2011). <741> MELTING RANGE OR TEMPERATURE. Retrieved from [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]

-

ResearchGate. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

-

World Source Enterprises, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

USP-NF. (n.d.). <741> Melting Range or Temperature Abstract. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843). Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dichlorobenzoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

-

ResearchGate. (n.d.). A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved from [Link]

-

MassBank. (2009). Benzoic acids and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Retrieved from [Link]

-

ResearchGate. (2009). Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

- 1. 4-(3,4-Dichlorophenyl)benzoic acid | C13H8Cl2O2 | CID 2758156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-((4-(DIMETHYLAMINO)PHENYL)AZO)BENZOIC ACID, SUCCINIMIDYL ESTER | 146998-31-4 [chemicalbook.com]

- 5. drugfuture.com [drugfuture.com]

- 6. uspbpep.com [uspbpep.com]

- 7. scribd.com [scribd.com]

- 8. â©741⪠Melting Range or Temperature [doi.usp.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. carlroth.com [carlroth.com]

- 17. scispace.com [scispace.com]

- 18. rsc.org [rsc.org]

- 19. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]

- 20. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. fishersci.com [fishersci.com]

- 22. rsc.org [rsc.org]

- 23. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]

- 24. researchgate.net [researchgate.net]

- 25. massbank.eu [massbank.eu]

- 26. nj.gov [nj.gov]

Structural Analysis and Synthetic Utility of 4-(3,4-Dichlorophenyl)benzoic Acid

Executive Summary & Structural Significance[1][2]

4-(3,4-Dichlorophenyl)benzoic acid (CAS: 7111-64-0) is a biphenyl carboxylic acid derivative that serves as a critical scaffold in medicinal chemistry and materials science.[1] Unlike simple biaryls, the specific substitution pattern—a 3,4-dichloro motif on the distal ring and a para-carboxylic acid on the proximal ring—imparts unique electronic and steric properties.

In drug discovery, this scaffold is best known as a potent Transthyretin (TTR) Kinetic Stabilizer .[1][2] It functions by binding to the thyroxine-binding pocket of the TTR tetramer, preventing the dissociation that leads to amyloid fibril formation (amyloidosis).[1] Furthermore, the molecule acts as a mesogenic core for liquid crystal synthesis due to its rigid, rod-like anisotropy.[1]

Core Chemical Identity

| Property | Value |

| IUPAC Name | 4-(3,4-Dichlorophenyl)benzoic acid |

| Common Alias | Dichlorophenyl-ABA; 3',4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid |

| CAS Number | 7111-64-0 |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.11 g/mol |

| pKa (Calc) | ~4.2 (Carboxylic acid) |

| LogP (Calc) | ~4.8 (High Lipophilicity) |

Synthetic Methodology: The Suzuki-Miyaura Protocol[2][4][5]

The most robust route to 4-(3,4-Dichlorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction .[1] This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to its mild conditions, tolerance of the carboxylic acid functional group, and high regioselectivity.

Retrosynthetic Logic

The synthesis disconnects at the biaryl bond.[1][2] Two pathways exist, but Pathway A is generally preferred due to the commercial availability and stability of the boronic acid.[1][2]

-

Pathway A: 3,4-Dichlorophenylboronic acid + 4-Bromobenzoic acid.[1]

-

Pathway B: 4-Carboxyphenylboronic acid + 1-Bromo-3,4-dichlorobenzene.[1]

Optimized Experimental Protocol

Note: This protocol assumes Pathway A. Strict deoxygenation is required to prevent homocoupling.

Reagents:

-

4-Bromobenzoic acid (1.0 equiv)[1]

-

3,4-Dichlorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (or DME)

Step-by-Step Methodology:

-

Degassing: Charge a round-bottom flask with 1,4-dioxane. Degas by sparging with Argon for 20 minutes.[1][2] This is critical; oxygen promotes aryl homocoupling and poisons the Pd(0) species.[1][2]

-

Loading: Under a positive Argon flow, add 4-bromobenzoic acid, 3,4-dichlorophenylboronic acid, and the Pd(PPh₃)₄ catalyst.

-

Activation: Add the degassed aqueous Na₂CO₃ solution. The base plays a dual role: it neutralizes the carboxylic acid (forming the soluble carboxylate) and activates the boronic acid to the boronate species (Ar-B(OH)₃⁻), which is the active transmetallating agent.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor by TLC or HPLC.[1][2]

-

Workup (Crucial Step):

-

Purification: Recrystallize from Ethanol or Acetic Acid to remove traces of protodeboronated byproducts.[1][2]

Mechanistic Visualization

The following diagram illustrates the catalytic cycle specific to this synthesis, highlighting the role of the boronate activation.

Figure 1: The Suzuki-Miyaura catalytic cycle. Note the critical role of the base in activating the boron species for transmetallation.[2][4]

Physicochemical Characterization

Validating the structure requires analyzing the aromatic region in ¹H NMR.[1][2] The molecule possesses two distinct spin systems.[1][2]

Expected ¹H NMR Data (DMSO-d₆)[2][3][7]

-

Carboxylic Ring (Ring B): An AA'BB' system (pseudo-doublets) is characteristic of 1,4-disubstitution.[1]

-

~8.05 ppm (d, J=8.5 Hz, 2H, ortho to COOH)

-

~7.80 ppm (d, J=8.5 Hz, 2H, meta to COOH)

-

-

Dichloro Ring (Ring A): An ABX system.[1][2]

-

~7.95 ppm (d, J=2.0 Hz, 1H, H-2' between Cl atoms)

-

~7.75 ppm (d, J=8.4 Hz, 1H, H-5' ortho to Cl)

-

~7.65 ppm (dd, J=8.4, 2.0 Hz, 1H, H-6')

-

Note: The carboxylic acid proton (-COOH) typically appears as a broad singlet around 13.0 ppm but may be exchanged out depending on solvent water content.

Pharmaceutical Application: TTR Amyloidosis[3][8][9]

The primary pharmaceutical utility of 4-(3,4-Dichlorophenyl)benzoic acid is its role as a Transthyretin (TTR) Kinetic Stabilizer .[1]

Mechanism of Action

Transthyretin is a homotetrameric protein that transports thyroxine (T4) and retinol.[1][2][5] In TTR amyloidosis, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[5]

-

Binding Site: The 4-(3,4-Dichlorophenyl)benzoic acid molecule mimics the structure of Thyroxine (T4).

-

Interaction:

-

The Carboxylate headgroup forms electrostatic interactions (H-bonds) with Lys15 and Ser117 at the entrance of the TTR binding pocket.[1]

-

The 3,4-Dichlorophenyl tail fits into the hydrophobic inner halogen binding pockets (HBP 2/3), mimicking the di-iodo ring of T4.

-

-

Result: This binding bridges the dimer-dimer interface, significantly raising the kinetic barrier for tetramer dissociation.[1]

Biological Logic Diagram[2][3][6]

Figure 2: Therapeutic intervention point. The molecule stabilizes the native tetramer, preventing the rate-limiting dissociation step.

References

-

PubChem. 4-(3,4-Dichlorophenyl)benzoic acid (CID 2758156).[1] National Library of Medicine.[1][2] [Link]

-

Journal of Medicinal Chemistry. Design and Mechanistic Analysis of Potent TTR Inhibitors. (Contextual reference for biaryl acid stabilizers). [Link]

-

Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][6] Chemical Reviews.[1][2] (Standard Protocol Basis).[1][2] [Link]

Sources

- 1. 4-(3,4-Dichlorophenyl)benzoic acid | C13H8Cl2O2 | CID 2758156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, benzene, simulated) (NP0002843) [np-mrd.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(3,4-Dichlorophenyl)benzoic Acid (CAS 7111-64-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Biphenyl Scaffold in Modern Chemistry

4-(3,4-Dichlorophenyl)benzoic acid, registered under CAS number 7111-64-0, is a biphenyl carboxylic acid of significant interest in synthetic and medicinal chemistry. Its rigid biphenyl core, substituted with a dichlorophenyl motif and a reactive carboxylic acid handle, makes it a valuable and versatile building block. The presence of the chlorine atoms enhances the lipophilicity and metabolic stability of its derivatives, while also providing sites for further functionalization. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Structural Properties

The structural and chemical properties of 4-(3,4-Dichlorophenyl)benzoic acid are fundamental to its reactivity and applications. These properties dictate its solubility, stability, and how it interacts in a biological or chemical system.

| Property | Value | Source(s) |

| CAS Number | 7111-64-0 | [1][2] |

| Molecular Formula | C₁₃H₈Cl₂O₂ | [1][2] |

| Molecular Weight | 267.11 g/mol | [1][2] |

| IUPAC Name | 4-(3,4-dichlorophenyl)benzoic acid | [3] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 275-277 °C | [1] |

| Boiling Point (Predicted) | 428.3 ± 35.0 °C | [1][2] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.96 ± 0.10 | [1][2] |

| SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | [3] |

| InChIKey | NVYOOVLWXDVFAA-UHFFFAOYSA-N | [3] |

Synthesis via Palladium-Catalyzed Cross-Coupling

The most efficient and widely adopted method for constructing the biphenyl scaffold of 4-(3,4-Dichlorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers high yields and excellent functional group tolerance. The core strategy involves the palladium-catalyzed reaction between an arylboronic acid and an aryl halide.

Causality of Component Selection:

-

(3,4-Dichlorophenyl)boronic acid: This serves as the organoboron component, providing the dichlorinated phenyl ring. Boronic acids are generally stable, commercially available, and have low toxicity compared to other organometallic reagents.

-

4-Bromobenzoic acid: This acts as the aryl halide partner. The bromine atom is an effective leaving group for the oxidative addition step in the catalytic cycle. The carboxylic acid moiety is generally unreactive under these conditions, obviating the need for a protecting group.

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd/C): A palladium(0) source is essential to initiate the catalytic cycle. Ligand-free catalysts like Palladium on Carbon (Pd/C) offer a more cost-effective and recyclable option, making the process more sustainable.[5]

-

Base (e.g., K₂CO₃, Na₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The rigid biphenyl structure of 4-(3,4-Dichlorophenyl)benzoic acid serves as a valuable scaffold for presenting functional groups in specific spatial orientations, making it a privileged starting material in drug discovery.

Key Intermediate for MAGL Inhibitors

A notable application is its use as a starting material in the synthesis of piperazine derivatives that function as potent inhibitors of monoacylglycerol lipase (MAGL).[1] MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for treating a range of conditions, including:

-

Neuroinflammation and neurodegenerative diseases (e.g., Alzheimer's, Parkinson's)[1]

-

Chronic and neuropathic pain[1]

-

Certain types of cancer[1]

-

Anxiety and depression[1]

In the synthesis described in patent US11390610B2, the carboxylic acid group of 4-(3,4-Dichlorophenyl)benzoic acid is activated and coupled with a piperazine derivative to form a crucial amide bond, leading to the final bioactive compound.

Building Block for Anti-inflammatory and Analgesic Agents

The general structure of dichlorinated biphenyls is a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). The compound serves as an intermediate for creating analogs of established drugs or novel chemical entities targeting inflammatory pathways.[4][6] Its derivatives are explored for their potential to treat conditions such as arthritis, inflammatory bowel disorders, and psoriasis.[6]

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the biphenyl ring system.

-

Carboxylic Acid Group: This is the most reactive site and the key to its utility as a building block. It readily undergoes reactions typical of carboxylic acids, most importantly amide bond formation . This reaction is fundamental to its use in synthesizing the MAGL inhibitors previously discussed.[1]

-

Aromatic Rings: While less reactive, the aromatic rings can undergo electrophilic aromatic substitution. The positions of substitution are directed by the existing groups. However, derivatization is more commonly achieved by starting with pre-functionalized precursors before the Suzuki-Miyaura coupling.

Experimental Protocol: Amide Coupling via HATU Activation

This protocol describes a standard and reliable method for coupling 4-(3,4-Dichlorophenyl)benzoic acid with a generic primary or secondary amine (R¹R²NH) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.

Self-Validating System: This protocol incorporates an in-situ activation step. The high efficiency of HATU minimizes common side reactions like racemization (if chiral amines are used) and ensures high conversion, which can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

-

Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3,4-Dichlorophenyl)benzoic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Addition of Base: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution and stir for 5-10 minutes at room temperature. The base neutralizes the acidic proton of the carboxylic acid and the HCl generated during the reaction.

-

Activation: Add HATU (1.1-1.2 eq) to the mixture. The solution may change color. Stir for 15-20 minutes at room temperature to allow for the formation of the activated O-acylisourea intermediate.

-

Amine Addition: Add the desired amine (1.0-1.1 eq) to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS until the starting carboxylic acid is fully consumed (typically 1-4 hours).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove excess base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted HATU byproducts, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Workflow Diagram: Amide Bond Formation

Caption: General workflow for HATU-mediated amide coupling.

Hazard and Safety Profile

-

Potential Health Effects:

-

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear nitrile or other chemically resistant gloves.

-

Use a lab coat to prevent skin contact.

-

If handling large quantities or if dust generation is likely, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and bases.[9]

-

Conclusion

4-(3,4-Dichlorophenyl)benzoic acid is a high-value synthetic intermediate with a proven role in the development of complex, biologically active molecules. Its straightforward synthesis via Suzuki-Miyaura coupling and the versatile reactivity of its carboxylic acid group make it an indispensable tool for medicinal chemists. Its application in the synthesis of MAGL inhibitors highlights its relevance in modern drug discovery programs targeting challenging diseases. Proper handling with an understanding of its potential hazards is essential for its safe and effective use in research and development.

References

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Chen, Y., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Journal of Chemical Education. Retrieved from [Link]

- Bohlmann, H., et al. (1987). Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity. US Patent 4,689,182.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758156, 4-(3,4-Dichlorophenyl)benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US11390610B2 - Piperazine derivatives as MAGL inhibitors.

Sources

- 1. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 2. 4-(3,4-DICHLOROPHENYL)BENZOIC ACID price,buy 4-(3,4-DICHLOROPHENYL)BENZOIC ACID - chemicalbook [m.chemicalbook.com]

- 3. WO2007122638A2 - An improved process for preparation of lamotrigine intermediates - Google Patents [patents.google.com]

- 4. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 5. EP0170105A2 - Benzoic acid derivatives - Google Patents [patents.google.com]

- 6. US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 9. Model-Based Development of Anacetrapib, a Novel Cholesteryl Ester Transfer Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

4-(3,4-Dichlorophenyl)benzoic acid molecular weight

Title: Technical Guide: 4-(3,4-Dichlorophenyl)benzoic Acid – Physicochemical Profiling & Synthetic Utility

Abstract This technical guide provides a comprehensive analysis of 4-(3,4-Dichlorophenyl)benzoic acid (CAS: 7111-64-0), a biphenyl scaffold critical to medicinal chemistry and materials science. We examine its precise molecular weight characteristics, including isotopic distribution patterns essential for mass spectrometry. Furthermore, we detail a green synthetic protocol via Suzuki-Miyaura coupling and outline a self-validating analytical workflow. The guide concludes with an evaluation of its utility as a pharmacophore in Monoacylglycerol Lipase (MAGL) inhibitors and Transthyretin (TTR) stabilizers.

Physicochemical Profile

The molecular weight of 4-(3,4-Dichlorophenyl)benzoic acid is not a singular integer but a distribution defined by the natural abundance of Chlorine isotopes (

Core Data Summary

| Property | Value | Notes |

| IUPAC Name | 3',4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | Biphenyl numbering system |

| CAS Number | 7111-64-0 | Verified Identifier |

| Molecular Formula | ||

| Monoisotopic Mass | 265.9901 Da | Based on |

| Average Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight | 267.11 g/mol | Weighted average of all isotopes |

| LogP (Predicted) | ~4.8 | Highly lipophilic; low aqueous solubility |

| pKa (Predicted) | ~3.96 | Acidic carboxyl group |

| Melting Point | 275–277 °C | High crystallinity due to π-stacking |

Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic 9:6:1 intensity ratio for the molecular ion cluster.

-

M (266): Contains two

Cl atoms. -

M+2 (268): Contains one

Cl and one -

M+4 (270): Contains two

Cl atoms.

Note: In negative ionization mode (ESI-), look for [M-H]⁻ peaks at m/z 265, 267, and 269.

Synthetic Fabrication: Suzuki-Miyaura Coupling

The most robust route to 4-(3,4-Dichlorophenyl)benzoic acid is the palladium-catalyzed cross-coupling of 3,4-dichlorophenylboronic acid and 4-bromobenzoic acid . This protocol prioritizes "green" conditions using water/ethanol solvents and ligand-free catalysts.

Reaction Scheme

Step-by-Step Protocol

-

Reagent Loading:

-

Charge a round-bottom flask with 4-bromobenzoic acid (1.0 equiv, 201 mg).

-

Add 3,4-dichlorophenylboronic acid (1.1 equiv, 210 mg).

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv, 276 mg).

-

-

Solvent System:

-

Add 10 mL of a 1:1 mixture of Ethanol:Water . The water ensures solubility of the base, while ethanol solubilizes the organics.

-

-

Catalyst Addition:

-

Add Pd/C (10% wt) (5 mol%) or Pd(dppf)Cl₂ (3 mol%). Note: Pd/C allows for filtration-based catalyst recovery.

-

-

Reaction:

-

Heat to reflux (80 °C) for 4–6 hours under vigorous stirring.

-

Validation: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide spot should disappear.

-

-

Workup:

-

Cool to room temperature. Filter through Celite to remove Pd/C.

-

Acidify the filtrate with 1M HCl to pH ~2. The product will precipitate as a white solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, ensuring the user understands the causality of the reagents (e.g., why the base is required for the transmetallation step).

Caption: Figure 1. Suzuki-Miyaura catalytic cycle.[6][8][11] The base (K₂CO₃) is critical for activating the boronic acid, facilitating transmetallation.

Analytical Characterization Workflow

Trustworthiness in chemical synthesis relies on a self-validating analytical loop. Do not assume purity; prove it using the orthogonal methods below.

QC Decision Tree

Caption: Figure 2. Analytical validation workflow. HPLC confirms purity, MS confirms MW, and NMR confirms connectivity.

Expected Spectral Data

-

LC-MS (ESI Negative):

-

Dominant peak at m/z 265 (

Cl isotope). -

Secondary peak at m/z 267 (~65% intensity of base peak).

-

Tertiary peak at m/z 269 (~10% intensity).

-

-

H NMR (400 MHz, DMSO-d

- 13.0 (s, 1H): Carboxylic acid proton (broad).

- 8.05 (d, 2H): Protons on benzoic acid ring (ortho to COOH).

- 7.85 (d, 2H): Protons on benzoic acid ring (meta to COOH).

- 8.0–7.7 (m, 3H): 3,4-Dichlorophenyl ring protons (complex splitting due to ABX system).

Applications in Drug Development

This molecule is not merely a chemical reagent; it is a privileged scaffold in the design of lipophilic inhibitors.

1. Transthyretin (TTR) Stabilization The biphenyl carboxylate motif mimics the structure of Diflunisal and Tafamidis analogs. The 3,4-dichlorophenyl ring occupies the halogen-binding pockets of the TTR tetramer, preventing dissociation and subsequent amyloidogenesis.

-

Mechanism:[11][13] The carboxylate forms electrostatic interactions with Lys15 in the TTR binding channel, while the dichlorophenyl tail engages in hydrophobic interactions.

2. MAGL Inhibitors Recent patent literature (US11390610B2) identifies 4-(3,4-dichlorophenyl)benzoic acid as a key intermediate in the synthesis of piperazine-based Monoacylglycerol Lipase (MAGL) inhibitors. These are investigated for treating neurodegenerative diseases and pain.

References

-

PubChem. (n.d.). 4-(3,4-Dichlorophenyl)benzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Greig, I. R., et al. (2022). Piperazine derivatives as MAGL inhibitors. U.S. Patent No. 11,390,610 B2. U.S. Patent and Trademark Office.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

- 1. 4-(CHLOROSULFONYL)BENZOIC ACID(10130-89-9) 13C NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Trapping of palindromic ligands within native transthyretin prevents amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Dichlorobenzoic acid(51-44-5) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US11390610B2 - Piperazine derivatives as MAGL inhibitors - Google Patents [patents.google.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

4-(3,4-Dichlorophenyl)benzoic Acid: Technical Monograph

This technical guide details the chemical identity, synthesis, and applications of 4-(3,4-Dichlorophenyl)benzoic acid (CAS: 7111-64-0).

Unlike generic chemical listings, this guide contextualizes the molecule as a critical "Retinobenzoic Acid" scaffold —a rigid biphenyl mimetic of retinoic acid used in nuclear receptor research (RAR/RXR)—and as a mesogenic core in liquid crystal engineering.

Chemical Identity & Physicochemical Profile[1][2][3]

This molecule features a biphenyl core where the B-ring is substituted with chlorine atoms at the 3 and 4 positions, and the A-ring bears a carboxylic acid at the para position. This linear, rigid geometry is the defining characteristic that drives its biological activity (receptor fit) and material properties (crystallinity/mesophase formation).

| Property | Data |

| IUPAC Name | 4-(3,4-Dichlorophenyl)benzoic acid |

| Common Synonyms | 3',4'-Dichloro[1,1'-biphenyl]-4-carboxylic acid; 4-(3,4-Dichlorophenyl)benzoate |

| CAS Registry Number | 7111-64-0 |

| Molecular Formula | C₁₃H₈Cl₂O₂ |

| Molecular Weight | 267.11 g/mol |

| Melting Point | 275–277 °C (High crystallinity due to π-stacking) |

| pKa (Predicted) | ~3.96 (Acidic proton on carboxylic group) |

| LogP (Predicted) | 4.8 (Highly lipophilic) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; Insoluble in water. |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust and authoritative route to 4-(3,4-Dichlorophenyl)benzoic acid is the Suzuki-Miyaura cross-coupling . This method avoids the harsh conditions of Gomberg-Bachmann reactions and provides high regioselectivity.

Reaction Logic

We couple a phenylboronic acid with a halo-arene .

-

Coupling Partner A: 4-Carboxyphenylboronic acid (provides the acid moiety).

-

Coupling Partner B: 1-Bromo-3,4-dichlorobenzene (provides the dichloro moiety).

-

Catalyst: Palladium(0) generated in situ.

Step-by-Step Protocol

Reagents:

-

1-Bromo-3,4-dichlorobenzene (1.0 eq)

-

4-Carboxyphenylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.

Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon or Nitrogen for 15 minutes. Oxygen poisons the Pd(0) catalyst.

-

Dissolution: Add 1-Bromo-3,4-dichlorobenzene (10 mmol) and 4-Carboxyphenylboronic acid (11 mmol) to the flask. Dissolve in degassed 1,4-Dioxane (40 mL).

-

Base Addition: Add the 2.0 M Na₂CO₃ solution (10 mL). The mixture will become biphasic.

-

Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.3 mmol). The solution typically turns yellow/orange.

-

Reflux: Heat the mixture to 90–100°C under vigorous stirring for 12–16 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 2:1).

-

Work-up:

-

Cool to room temperature.

-

Acidify the mixture to pH ~2 using 1M HCl. Critical: The product is a carboxylic acid; acidification precipitates it from the aqueous salt form.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or Acetic Acid to yield white needles.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the Suzuki cycle driving the synthesis. Understanding this cycle is crucial for troubleshooting (e.g., if oxidative addition fails due to poor ligand choice).

Figure 1: The Suzuki-Miyaura catalytic cycle. The rate-determining step is typically oxidative addition into the aryl halide bond.

Applications & Biological Context[4][5][6][7][8][9][10][11]

A. Medicinal Chemistry: The "Retinobenzoic" Scaffold

4-(3,4-Dichlorophenyl)benzoic acid acts as a structural probe in the study of Retinoids .

-

Mechanism: Natural Retinoic Acid (RA) has a flexible polyene chain. Replacing this chain with a rigid biphenyl system (as seen in this molecule) creates a "Retinobenzoic Acid."

-

Receptor Selectivity: The 3,4-dichloro substitution pattern on the distal ring mimics the hydrophobic trimethylcyclohexenyl ring of retinoic acid, allowing the molecule to dock into the hydrophobic pocket of Retinoic Acid Receptors (RARs ) and Retinoid X Receptors (RXRs ).

-

Therapeutic Relevance: Analogs of this structure are investigated for treating dermatological conditions (psoriasis, acne) and certain cancers (promyelocytic leukemia) by inducing cell differentiation.

B. Materials Science: Liquid Crystals

The molecule is a classic Mesogen .

-

The rigid biphenyl core + the polar carboxylic acid tail creates a "rod-like" (calamitic) structure.

-

These molecules tend to form Nematic or Smectic liquid crystal phases, essential for optical display technologies. The chlorine substituents depress the melting point slightly compared to the unsubstituted biphenyl, modifying the phase transition temperatures.

Structure-Activity Relationship (SAR) Logic

The diagram below illustrates how this molecule mimics Retinoic Acid, validating its use in drug discovery.

Figure 2: SAR comparison showing how the rigid biphenyl scaffold mimics the biological features of Retinoic Acid.

References

-

ChemicalBook. (2025). 4-(3,4-Dichlorophenyl)benzoic acid Properties and Safety. Retrieved from

-

PubChem. (2025). Compound Summary: 4-(3,4-Dichlorophenyl)benzoic acid. National Library of Medicine. Retrieved from

-

Kagechika, H., et al. (1989).[1] Retinobenzoic acids.[2][1][3] 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids. Journal of Medicinal Chemistry. Retrieved from

-

Yokoyama, T., & Mizuguchi, M. (2025).[4] Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. Biological & Pharmaceutical Bulletin. Retrieved from

Sources

- 1. Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of retinoidal actions by diazepinylbenzoic acids. Retinoid synergists which activate the RXR-RAR heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel retinoid, 4-[3,5-bis (trimethylsilyl) benzamido] benzoic acid (TAC-101), induces apoptosis of human ovarian carcinoma cells and shows potential as a new antitumor agent for clear cell adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-(3,4-Dichlorophenyl)benzoic acid synthesis precursors

An In-Depth Technical Guide to the Synthesis Precursors of 4-(3,4-Dichlorophenyl)benzoic acid

Introduction

4-(3,4-Dichlorophenyl)benzoic acid is a biaryl carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. Its rigid, well-defined structure serves as a crucial scaffold for the development of novel pharmaceuticals and functional organic materials. The core synthetic challenge in its preparation lies in the strategic formation of the carbon-carbon bond connecting the two aromatic rings. This guide provides an in-depth analysis of the primary synthetic precursors and the field-proven methodologies for their conversion into the target molecule, designed for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, focusing on the two most robust and widely employed synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the Grignard reagent carboxylation.

Core Synthetic Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most versatile and widely adopted method for the synthesis of biaryl compounds, including 4-(3,4-Dichlorophenyl)benzoic acid.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[1] Its prevalence is due to the mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of precursors. The organoboron compounds, typically boronic acids, are also favored for their relatively low toxicity and stability.[2]

The catalytic cycle, a cornerstone of this process, involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.[2]

Caption: Synthetic workflow for Suzuki-Miyaura coupling Route A.

Experimental Protocol: Synthesis via Route A

This protocol is a representative methodology synthesized from established procedures for Suzuki-Miyaura couplings involving aryl bromides and boronic acids. [3][4]

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.1-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 3:1 to 4:1 ratio). [3]Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol %). [3]4. Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and acidify with aqueous HCl (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt, causing the desired product to precipitate.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with water to remove inorganic salts, followed by a non-polar solvent like hexanes to remove non-polar impurities. The product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol. [5]

Parameter Typical Condition Rationale / Causality Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand Pd(PPh₃)₄ is air-sensitive but effective. Pd(OAc)₂ requires a phosphine ligand (e.g., PPh₃, PCy₃) to form the active Pd(0) species in situ. [1] Base K₃PO₄, Na₂CO₃, K₂CO₃, Ba(OH)₂ Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation. [2][6]The choice of base can impact yield, especially with sterically hindered substrates. Solvent System Dioxane/H₂O, Toluene/Ethanol/H₂O The aqueous phase is crucial for dissolving the base and boronate salt, while the organic phase dissolves the organohalide and catalyst. [4] | Temperature | 80-100°C | Provides the necessary activation energy for the oxidative addition and reductive elimination steps without significant thermal degradation of reactants or catalyst. |

Route B: 4-Carboxyphenylboronic acid and a 1,2-Dichloro-4-halobenzene

This alternative route swaps the functionalities on the precursors. It can be advantageous if 1,2-dichloro-4-iodobenzene or 1-bromo-3,4-dichlorobenzene is more readily available or cost-effective than (3,4-dichlorophenyl)boronic acid.

-

Precursor 1: 4-Carboxyphenylboronic acid (or its ester, e.g., 4-(Pinacolato)boronic acid benzyl ester, to avoid potential side reactions with the free acid).

-

Precursor 2: 1-Bromo-3,4-dichlorobenzene or 1-Iodo-3,4-dichlorobenzene.

The experimental protocol is largely similar to Route A, with adjustments made for the specific physical properties of the precursors. The use of an ester on the boronic acid precursor may require an additional deprotection step (e.g., hydrolysis or hydrogenolysis) after the coupling reaction.

Core Synthetic Strategy 2: Grignard Reagent Carboxylation

The Grignard reaction offers a classic, powerful method for C-C bond formation. This pathway involves creating a highly nucleophilic organomagnesium halide (the Grignard reagent) which then attacks an electrophile. For synthesizing carboxylic acids, the electrophile of choice is carbon dioxide (CO₂), typically from dry ice. [7][8] This route is generally a two-stage process: first, the biaryl halide intermediate is synthesized, and second, this intermediate is converted to the final carboxylic acid.

-

Key Intermediate Precursor: 4-Bromo-3',4'-dichlorobiphenyl. This intermediate must first be synthesized, often via a Suzuki or other cross-coupling reaction.

-

Reagents for Carboxylation: Magnesium (Mg) turnings and solid Carbon Dioxide (CO₂).

Caption: Workflow for the Grignard carboxylation route.

Experimental Protocol: Grignard Carboxylation

This protocol is based on standard procedures for the synthesis of benzoic acid derivatives from aryl halides. [9][10]

-

Glassware Preparation: All glassware must be scrupulously dried in an oven (e.g., overnight at >120°C) and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the reaction. [11]2. Grignard Reagent Formation: Place magnesium turnings (1.1-1.3 eq) in the dried reaction flask. Add a solution of the key intermediate, 4-bromo-3',4'-dichlorobiphenyl (1.0 eq), in an anhydrous ether solvent (e.g., diethyl ether or THF) dropwise. A small crystal of iodine can be added to initiate the reaction if it is sluggish. The reaction is exothermic and may require cooling to maintain a gentle reflux. [10]Stir until most of the magnesium has been consumed.

-

Carboxylation: Crush a significant excess of dry ice (solid CO₂) in a separate, dry beaker and cover it. [9]Quickly and carefully pour the prepared Grignard reagent solution onto the crushed dry ice with stirring. [12]The Grignard reagent acts as a nucleophile, attacking the carbon of the CO₂. [8][13]4. Workup and Hydrolysis: Allow the excess dry ice to sublime. Slowly add a dilute aqueous acid (e.g., 6M HCl) to the residue. [9]This serves two purposes: it protonates the magnesium carboxylate salt to form the free carboxylic acid and dissolves any remaining magnesium metal. 5. Isolation and Purification: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Extract the aqueous layer with additional ether. Combine the organic layers and perform an acid-base extraction:

-

Wash the organic layer with a basic solution (e.g., 5% NaOH or NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer as a salt, leaving non-acidic impurities (like biphenyl, a common side product) in the organic layer. [5][10] * Separate the aqueous layer and re-acidify it with concentrated HCl until the product precipitates.

-

Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

| Parameter | Condition / Reagent | Rationale / Causality |

| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents are required to stabilize the Grignard reagent through coordination. The absence of water is critical as Grignard reagents are strong bases and will be destroyed by any protic source. |

| Initiation | Iodine crystal, mechanical grinding | A small amount of I₂ can etch the passivating magnesium oxide layer on the turnings, exposing fresh magnesium to initiate the reaction. |

| Carboxylation | Solid CO₂ (Dry Ice) | Provides a readily available, electrophilic source of a carboxyl group. A large excess is used to maximize carboxylation and minimize side reactions where the Grignard reagent attacks the newly formed carboxylate. [9] |

| Purification | Acid-Base Extraction | This is a highly effective, self-validating system. It leverages the acidic nature of the product to separate it from neutral organic byproducts, ensuring high purity. [5] |

Comparative Analysis of Synthetic Routes

| Feature | Suzuki-Miyaura Coupling | Grignard Carboxylation |

| Functional Group Tolerance | High (Tolerates esters, ketones, etc.) | Low (Incompatible with acidic protons like -OH, -NH, -COOH, and some carbonyls) |

| Reaction Conditions | Mild, but requires inert atmosphere. | Requires strictly anhydrous conditions; can be highly exothermic. [11] |

| Precursor Accessibility | Excellent; wide variety of boronic acids and halides are commercially available. | Requires synthesis of a specific biaryl halide intermediate first. |

| Key Byproducts | Homo-coupling of boronic acid. | Homo-coupling of the aryl halide (biphenyl formation). [11] |

| Scalability | Generally straightforward to scale up. | Can be challenging to scale due to the exothermicity and need for strict anhydrous conditions. |

| Purification | Recrystallization, Chromatography. | Acid-base extraction is a highly effective and robust method. [5] |

Conclusion

The synthesis of 4-(3,4-Dichlorophenyl)benzoic acid is most effectively approached through two primary strategies, each defined by its core precursors. The Suzuki-Miyaura cross-coupling stands out for its superior functional group tolerance and directness, utilizing precursors like (3,4-dichlorophenyl)boronic acid and 4-bromobenzoic acid . This method is often the preferred choice for its versatility and reliability. Alternatively, the Grignard carboxylation route, while demanding strictly anhydrous conditions, provides a powerful and classic transformation. This pathway is contingent on the prior synthesis of a 4-halo-3',4'-dichlorobiphenyl intermediate, which is then converted using magnesium and carbon dioxide. The choice between these methodologies will ultimately depend on precursor availability, cost, required scale, and the presence of other functional groups within the target molecule's broader synthetic scheme. A thorough understanding of the causality behind the reaction conditions for each route is paramount to achieving high yield and purity.

References

- CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Preparation of 3,4-dichlorobenzoic acid . PrepChem.com. [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction . Hindawi. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

4-Formylphenylboronic Acid . Discovery Fine Chemicals. [Link]

-

Synthesis of benzoic acid via the Grignard reaction . YouTube. [Link]

-

Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases and 1,3,4-Oxadiazole Analogs having DPPH Radical Scavenging Potential . ResearchGate. [Link]

-

The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity . MDPI. [Link]

-

Suzuki–Miyaura Coupling . Chemistry LibreTexts. [Link]

-

PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS . European Patent Office. [Link]

-

4-(3,4-Dichlorophenyl)benzoic acid . PubChem. [Link]

-

Organoborane coupling reactions (Suzuki coupling) . PMC - NIH. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI. [Link]

-

Masking Boronic Acids for Suzuki Coupling . YouTube. [Link]

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) . YouTube. [Link]

-

GRIGNARD REACTION – Synthesis of Benzoic Acid . Web server at California State University, Sacramento. [Link]

-

Biaryl synthesis by C-C coupling . Organic Chemistry Portal. [Link]

-

organic synthesis: benzoic acid via a grignard reaction . University of Calgary. [Link]

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues . MDPI. [Link]

-

Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents . JoVE. [Link]

-

Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction . ACS Publications. [Link]

-

A highly active and water-soluble supramolecular palladium catalyst for Suzuki–Miyaura cross coupling of aryl bromides in aqueous media . Royal Society of Chemistry. [Link]

-

Preparing Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids . PMC - NIH. [Link]

- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]

-

Biphenyl, 3,4-dichloro- . Organic Syntheses Procedure. [Link]

-

Precursor and chemical trends in illicit drug manufacturing . DEA Diversion Control Division. [Link]

-

Drug precursors . Wikipedia. [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide . Master Organic Chemistry. [Link]

-

The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones . ACS Publications. [Link]

- Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE . NIH. [Link]

-

Grignard Reaction Experiment Part 1, Prelab . YouTube. [Link]

- Carboxylation of grignard reagents in the presence of liquid co2.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 9. mason.gmu.edu [mason.gmu.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Spectroscopic data of 4-(3,4-Dichlorophenyl)benzoic acid

An In-depth Technical Guide to the Spectroscopic Data of 4-(3,4-Dichlorophenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4-Dichlorophenyl)benzoic acid is a biphenyl carboxylic acid derivative. Its structural motif, containing a dichlorinated phenyl ring linked to a benzoic acid, is of interest in medicinal chemistry and materials science. As with any novel compound development, unambiguous structural confirmation is paramount. This guide provides a detailed exploration of the expected spectroscopic data for 4-(3,4-Dichlorophenyl)benzoic acid, offering a predictive framework for researchers engaged in its synthesis and characterization. This document moves beyond a simple listing of data, delving into the rationale behind the expected spectral features and the experimental protocols required to obtain high-quality data.

The molecular structure, with key atom numbering for NMR assignments, is shown below:

Molecular Formula: C₁₃H₈Cl₂O₂[1] Molecular Weight: 267.10 g/mol [1] IUPAC Name: 4-(3,4-dichlorophenyl)benzoic acid[1]

Core Spectroscopic Principles for Structural Elucidation

The structural characterization of a novel organic molecule like 4-(3,4-Dichlorophenyl)benzoic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle:

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. It maps the chemical environment of ¹H and ¹³C nuclei, revealing connectivity and stereochemistry.

-

Mass Spectrometry (MS): Determines the molecular weight of the molecule and can provide information about its structure through the analysis of fragmentation patterns.

The following sections will detail the predicted spectroscopic data for 4-(3,4-Dichlorophenyl)benzoic acid based on these principles and data from analogous structures.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 4-(3,4-Dichlorophenyl)benzoic acid is expected to be dominated by signals from the carboxylic acid and the two aromatic rings. The presence of the C-Cl bonds will also contribute to the fingerprint region.

Key Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale and Expert Insights |

| ~3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) | This very broad and characteristic band is due to the hydrogen bonding of the carboxylic acid dimers.[2] Its breadth can cause it to overlap with C-H stretching frequencies. |

| ~3100 - 3000 | Medium | Aromatic C-H stretch | These absorptions are typical for sp² C-H bonds in aromatic systems. |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) | A strong, sharp peak characteristic of the carbonyl group in a carboxylic acid. Its position can be slightly influenced by conjugation with the aromatic ring. |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch | These bands arise from the stretching vibrations within the two aromatic rings. |

| ~1450 - 1300 | Medium | In-plane O-H bend | This bending vibration is another characteristic feature of the carboxylic acid group. |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic Acid) | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid. |

| ~920 | Medium, Broad | Out-of-plane O-H bend | This broad absorption is also characteristic of a hydrogen-bonded carboxylic acid dimer. |

| Below 850 | Medium-Strong | C-Cl stretch | The carbon-chlorine stretching vibrations typically appear in the fingerprint region of the spectrum. |

| ~850 - 800 | Strong | Aromatic C-H out-of-plane bend | The substitution pattern on the aromatic rings will influence the exact position of these strong bands. |

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of 4-(3,4-Dichlorophenyl)benzoic acid, providing information on the number, environment, and connectivity of protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals only in the aromatic region. The protons on the benzoic acid ring will likely appear as two doublets, while the protons on the dichlorophenyl ring will present a more complex pattern. The carboxylic acid proton may be a broad singlet, often not observed unless special precautions are taken.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is typically downfield and often broad. Its chemical shift is highly dependent on the solvent and concentration. |

| ~8.10 | Doublet | 2H | H-2, H-6 | These protons are ortho to the electron-withdrawing carboxylic acid group, hence they are deshielded and shifted downfield. They will appear as a doublet due to coupling with H-3 and H-5. |

| ~7.85 | Doublet | 2H | H-3, H-5 | These protons are meta to the carboxylic acid group and will be upfield relative to H-2 and H-6. They will appear as a doublet due to coupling with H-2 and H-6. |

| ~7.80 | Doublet | 1H | H-2' | This proton is adjacent to a chlorine atom and will be deshielded. It is expected to be a doublet due to coupling with H-6'. |

| ~7.70 | Doublet of Doublets | 1H | H-6' | This proton is coupled to both H-2' and H-5', resulting in a doublet of doublets. |

| ~7.50 | Doublet | 1H | H-5' | This proton is coupled to H-6' and will appear as a doublet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the molecule's asymmetry, 13 distinct signals are expected.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~167 | C-7 (C=O) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3] |

| ~145 | C-4 | The ipso-carbon of the benzoic acid ring attached to the dichlorophenyl group. |

| ~140 | C-1' | The ipso-carbon of the dichlorophenyl ring attached to the benzoic acid ring. |

| ~138 | C-4' | The carbon atom bearing a chlorine atom. |

| ~132 | C-3' | The carbon atom bearing a chlorine atom. |

| ~131 | C-2, C-6 | The carbons ortho to the carboxylic acid group. |

| ~130 | C-3, C-5 | The carbons meta to the carboxylic acid group. |

| ~129 | C-6' | Aromatic CH carbon. |

| ~128 | C-2' | Aromatic CH carbon. |

| ~127 | C-5' | Aromatic CH carbon. |

| ~125 | C-1 | The ipso-carbon of the benzoic acid ring attached to the carboxylic acid group. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will confirm the molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern.

Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment | Rationale and Expert Insights |

| 266 | ~100% | [M]⁺ (with ²³⁵Cl) | The molecular ion peak with the two most abundant chlorine isotopes. |

| 268 | ~65% | [M+2]⁺ (one ³⁷Cl) | The molecular ion peak containing one ³⁷Cl isotope. The ~2:1 ratio of [M]⁺ to [M+2]⁺ is indicative of one chlorine atom, but with two, this pattern is compounded. |

| 270 | ~10% | [M+4]⁺ (two ³⁷Cl) | The molecular ion peak containing two ³⁷Cl isotopes. The characteristic ~9:6:1 ratio of the M, M+2, and M+4 peaks is a definitive indicator of two chlorine atoms.[4] |

| 221 | Variable | [M - COOH]⁺ | A common fragmentation pathway for benzoic acids is the loss of the carboxylic acid group. |

| 186 | Variable | [M - 2Cl]⁺ | Loss of the two chlorine atoms. |

| 151 | Variable | [C₆H₄COOH]⁺ | Fragment corresponding to the benzoic acid moiety. |

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample like 4-(3,4-Dichlorophenyl)benzoic acid, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks.

-

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.[3]

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Label the peaks with their chemical shifts.

-

Protocol for Mass Spectrometry (MS)

-

Sample Preparation:

-

For a non-volatile solid, Electrospray Ionization (ESI) is a common and effective technique.

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.

-

The data is typically collected over a mass-to-charge (m/z) range that includes the expected molecular weight.

-

-

Data Processing:

-

The instrument software will generate the mass spectrum.

-

Identify the molecular ion peak (or pseudomolecular ion, e.g., [M-H]⁻) and its isotopic pattern.

-

Analyze the fragmentation pattern to gain further structural information.

-

Data Integration and Structural Confirmation Workflow